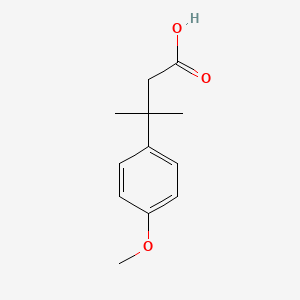

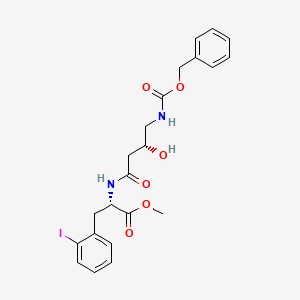

3-(4-Methoxyphenyl)-3-methylbutanoic acid

Overview

Description

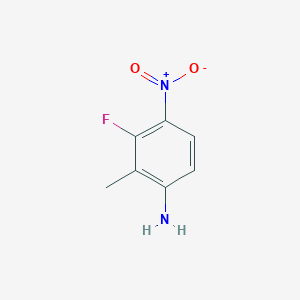

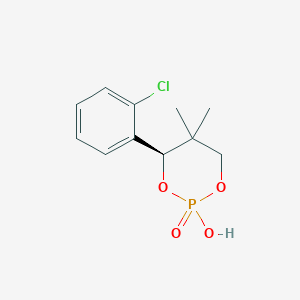

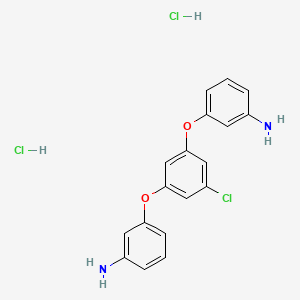

3-(4-Methoxyphenyl)-3-methylbutanoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. The compound's structure includes a methoxyphenyl group, which can influence its reactivity and interaction with other chemical species. Although the provided papers do not directly discuss 3-(4-Methoxyphenyl)-3-methylbutanoic acid, they provide insights into similar compounds that can help infer the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of compounds related to 3-(4-Methoxyphenyl)-3-methylbutanoic acid involves the preparation of rotational isomers and the use of Lewis acid-catalyzed reactions. For instance, the synthesis of 3-(1,4-disubstituted 9-triptycyl)-3-methylbutanoic acid derivatives, which share a similar structural motif, starts from triptycene derivatives and involves the formation of ketones through intramolecular Friedel–Crafts reactions . Additionally, the enantioselective synthesis of a related compound, (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, is achieved through hydrogenation using chiral Rh(I) and Ru(II) complexes, which could be analogous to methods used for synthesizing 3-(4-Methoxyphenyl)-3-methylbutanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Methoxyphenyl)-3-methylbutanoic acid is characterized by the presence of methoxy groups and a phenyl ring, which can influence the conformation and stability of the molecule. For example, the crystal structure of 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid reveals rotational conformers and hydrogen-bonded dimers, indicating that electrostatic interactions and hydrogen bonding play a significant role in the molecular conformation .

Chemical Reactions Analysis

Chemical reactions involving compounds with a structure similar to 3-(4-Methoxyphenyl)-3-methylbutanoic acid can be complex, with multiple pathways and products. The Lewis acid-catalyzed reactions of 3-(1,4-disubstituted 9-triptycyl)-3-methylbutanoic acid derivatives lead to the formation of ketones and lactones, with the possibility of cyclization to both substituted and unsubstituted benzene rings . These reactions demonstrate the potential for diverse reactivity patterns that could also be applicable to 3-(4-Methoxyphenyl)-3-methylbutanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Methoxyphenyl)-3-methylbutanoic acid can be inferred from related compounds. The presence of methoxy and carboxylic groups suggests that the compound would exhibit properties such as hydrogen bonding, which can affect its solubility and crystalline structure . Additionally, the stereochemistry of the compound can influence its reactivity and interaction with biological targets, as seen in the synthesis of enantiopure intermediates for pharmaceutical applications .

Scientific Research Applications

Chemical Synthesis and Derivatives

- Research has led to the synthesis of enantiopure derivatives of related compounds, which serve as key intermediates in the synthesis of pharmacologically important inhibitors like Aliskiren, demonstrating the compound's relevance in medicinal chemistry (Andrushko et al., 2008).

Analytical Chemistry Applications

- The compound has been utilized in the quantitative determination of precursors to wine aroma compounds, showcasing its role in food chemistry and quality control (Gracia-Moreno et al., 2015).

- In environmental toxicology, derivatives have been used to study the kinetics of microcystin degradation in aqueous solutions, which is crucial for understanding and mitigating water pollution (Wu et al., 2008).

Organic Chemistry and Materials Science

- The compound's derivatives have found applications in corrosion control, indicating its potential in industrial applications to protect metals against corrosive environments (Bentiss et al., 2009).

- It has also been explored in the synthesis of complex dithiophosphonato metal complexes, which are relevant in materials science for their unique properties and applications (SAĞLAM et al., 2010).

Bioactive Compound Synthesis

- The compound has contributed to the synthesis of bioactive compounds with significant antibacterial activity, highlighting its importance in the development of new antimicrobial agents (Osarumwense, 2022).

Future Directions

properties

IUPAC Name |

3-(4-methoxyphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSLLJGDHNKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311772 | |

| Record name | 3-(4-methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-3-methylbutanoic acid | |

CAS RN |

1136-01-2 | |

| Record name | NSC245189 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methoxyphenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

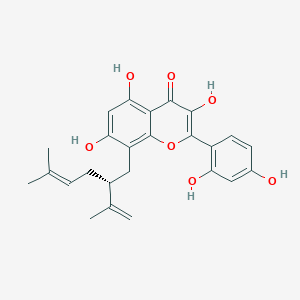

![(2S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B3030867.png)

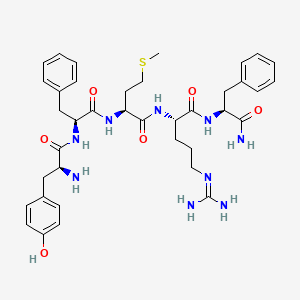

![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)